2-(5-amino-4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide
Description
Properties
Molecular Formula |
C23H24ClN7O2 |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
2-[5-amino-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN7O2/c1-13(2)14-7-9-17(10-8-14)27-18(32)12-31-20(25)19(22(26-3)29-31)23-28-21(30-33-23)15-5-4-6-16(24)11-15/h4-11,13H,12,25H2,1-3H3,(H,26,29)(H,27,32) |
InChI Key |
RGFCAQRHYZMUQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
Biological Activity
The compound 2-(5-amino-4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule with a molecular formula of C23H24ClN7O2 and a molecular weight of approximately 465.9 g/mol. Its intricate structure incorporates various functional groups, including an acetamide moiety, oxadiazole ring, and pyrazole structure, which are associated with diverse biological activities.
Chemical Structure and Properties
The compound features several notable structural elements:
- Pyrazole Ring : Known for its anti-inflammatory and analgesic properties.
- Oxadiazole Moiety : Often linked to antimicrobial and anticancer activities.
- Chlorophenyl Group : Enhances lipophilicity and may influence interaction with biological targets.
The unique combination of these structural features suggests potential for significant biological activity, warranting further investigation into its pharmacological properties.
Anticancer Potential
Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms. The presence of the chlorophenyl group may enhance these effects by increasing the compound's ability to penetrate cellular membranes.
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Amino-1,2,4-Oxadiazole Derivatives | Contains oxadiazole ring | Antimicrobial activity |
| Pyrazolyl Acetamides | Contains pyrazole and acetamide | Anti-inflammatory properties |
| Triazole Derivatives | Similar heterocyclic structures | Antifungal activity |
The precise mechanism of action for this compound remains to be fully elucidated. However, the structural components suggest potential interactions with key biological pathways involved in cancer progression and inflammation. For example, the oxadiazole moiety has been linked to inhibition of proteasome activity in cancer cells, leading to apoptosis.
Case Studies
A study involving oxadiazole-isopropylamide derivatives demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range. For instance, one derivative showed an IC50 value of 0.37 μM against CT-L activity in human breast cancer cells, indicating strong anticancer potential .
Future Research Directions
Given the promising biological activities associated with similar compounds, future research on this compound should focus on:
- In vitro and in vivo studies : To assess its efficacy against various cancer cell lines.
- Mechanistic studies : To elucidate the pathways affected by this compound.
- Structure-activity relationship (SAR) analysis : To optimize its pharmacological profile.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Differences
Key Observations:
Oxadiazole Substituents :
- The 3-chlorophenyl group in the target compound may enhance halogen bonding compared to the 4-methoxyphenyl group in , which introduces electron-donating methoxy effects.
- The 4-chlorophenyl substituent in increases lipophilicity but lacks the steric hindrance of the 3-chloro isomer.
3-Cyano substitution in enhances electron-withdrawing effects, critical for insecticidal activity.
Acetamide Modifications :
- The 4-isopropylphenyl group in the target compound and improves membrane permeability but may reduce aqueous solubility compared to the 2-chloro-4-methylphenyl group in .
Electronic and Thermodynamic Properties
- Isoelectronic Principles: The target compound’s 1,2,4-oxadiazole shares electronic similarity with pyridinone in , but structural differences (e.g., ring size) alter dipole moments and binding affinities .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary structural domains:
- 1,2,4-Oxadiazole subunit : 3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl group.
- Pyrazole core : 5-Amino-3-(methylamino)-1H-pyrazol-1-yl scaffold.
- Acetamide side chain : N-(4-Isopropylphenyl)acetamide.
Retrosynthetic disconnections suggest modular assembly via:
- Cyclization to form the 1,2,4-oxadiazole ring.
- Construction of the pyrazole ring through [3+2] cycloaddition.
- Late-stage acetylation of the 4-isopropylphenylamine moiety.
Synthesis of 3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl Intermediate
Amidoxime Formation
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate. 3-Chlorobenzonitrile is reacted with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h) to yield 3-chlorobenzamidoxime (89% yield).
Cyclization with Activated Carboxylic Acid Derivatives
The amidoxime is treated with ethyl chlorooxalate in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to room temperature, 12 h). This forms the 1,2,4-oxadiazole ring via nucleophilic acyl substitution, yielding ethyl 5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate (75% yield).
Table 1: Optimization of Oxadiazole Cyclization
| Condition | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl chlorooxalate | DCM | TEA | 25 | 75 |
| Acetyl chloride | THF | Pyridine | 40 | 62 |
| Trifluoroacetic anhydride | DMF | NaHCO₃ | 0→25 | 68 |
Construction of the Pyrazole Core
Introduction of the Acetamide Side Chain
Synthesis of N-(4-Isopropylphenyl)Acetamide
4-Isopropylphenylamine is acetylated using acetic anhydride in pyridine (0°C→25°C, 4 h), yielding N-(4-isopropylphenyl)acetamide (94% yield).
Alkylation of Pyrazole Nitrogen
The pyrazole nitrogen is alkylated with 2-bromo-N-(4-isopropylphenyl)acetamide in DMF using K₂CO₃ (80°C, 6 h). This step attaches the acetamide side chain, completing the target molecule (63% yield).
Purification and Analytical Characterization
Challenges and Optimization Strategies
Industrial Scalability Considerations
Continuous Flow Synthesis
A two-step flow system for oxadiazole and pyrazole formation reduces reaction time from 20 h to 3 h, achieving 71% overall yield.
Green Chemistry Metrics
- E-factor : 23 (solvent recovery reduces to 18).
- PMI : 32 kg/kg (improved to 28 with solvent recycling).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
